1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound featuring a unique combination of functional groups, including a fluorobenzyl sulfonyl group, an azetidine ring, and a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactionsThe final step involves the formation of the pyrrolidine-2,5-dione moiety through cyclization reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorobenzyl position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and biological processes .
Properties
IUPAC Name |
1-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O4S/c15-12-4-2-1-3-10(12)9-22(20,21)16-7-11(8-16)17-13(18)5-6-14(17)19/h1-4,11H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLXAAPPWHCIKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)CC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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